molecular formula C19H26N2O4 B14328153 cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate CAS No. 101225-49-4

cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate

Cat. No.: B14328153
CAS No.: 101225-49-4
M. Wt: 346.4 g/mol
InChI Key: PRAPOKZALLMISQ-HFRANPBYSA-N
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Description

cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate: is a complex organic compound with a unique structure that includes multiple rings and a maleate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate typically involves multiple steps, including the formation of the phenanthroline core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur at various positions on the phenanthroline ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: In medicine, it is investigated for its potential therapeutic properties, including its ability to act as an enzyme inhibitor or receptor modulator.

Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    γ-Eudesmol: A compound with a similar ring structure but different functional groups.

    Tetramethyl acetyloctahydronaphthalenes: Compounds with similar cyclic structures used in fragrance and industrial applications.

Uniqueness: cis-4-Propyl-1,2,3,4,4a,5,6,10b-octahydro-4,7-phenanthroline maleate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various fields of research.

Properties

CAS No.

101225-49-4

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

(4aR,10bS)-4-propan-2-yl-2,3,4a,5,6,10b-hexahydro-1H-4,7-phenanthroline;(E)-but-2-enedioic acid

InChI

InChI=1S/C15H22N2.C4H4O4/c1-11(2)17-10-4-6-13-12-5-3-9-16-14(12)7-8-15(13)17;5-3(6)1-2-4(7)8/h3,5,9,11,13,15H,4,6-8,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,15+;/m0./s1

InChI Key

PRAPOKZALLMISQ-HFRANPBYSA-N

Isomeric SMILES

CC(C)N1CCC[C@@H]2[C@H]1CCC3=C2C=CC=N3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)N1CCCC2C1CCC3=C2C=CC=N3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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